5-Ethyl-3-phenyl-1,3-oxazolidin-2-one
CAS No.: 101835-17-0
Cat. No.: VC18854336
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101835-17-0 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 5-ethyl-3-phenyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C11H13NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Standard InChI Key | PEMGAPMYLLDSNH-UHFFFAOYSA-N |
Canonical SMILES | CCC1CN(C(=O)O1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Conformational Analysis
The molecular framework of 5-ethyl-3-phenyl-1,3-oxazolidin-2-one consists of a 1,3-oxazolidin-2-one core with substituents at the 3- and 5-positions. The phenyl group at the 3-position introduces aromaticity, while the ethyl group at the 5-position influences steric and electronic properties. Crystallographic studies of related oxazolidinones, such as 3-{2-[(3-phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one, reveal that substituents significantly affect molecular conformation . For instance, the phenyl ring in such compounds is typically twisted out of the plane of the heterocyclic core by 38.1–43.6°, as observed in X-ray diffraction analyses . The oxazolidinone ring itself often adopts an envelope conformation, with deviations of 0.26–0.29 Å for the flap atom . These structural nuances impact binding interactions in biological systems and solubility profiles.
Synthetic Methodologies and Optimization
The synthesis of oxazolidinones, including 5-ethyl-3-phenyl derivatives, often involves cyclization reactions between carbamates and epoxides. A recent study demonstrated the use of N-aryl-carbamates and enantiopure epichlorohydrin under mild conditions to produce chiral oxazolidinones . Key optimization parameters include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Base | Lithium hydroxide (LiOH) | Maximizes yield |
Solvent | Dimethylformamide (DMF) | Enhances reactivity |
Temperature | Room temperature | Reduces side reactions |
Equivalents | 3 equiv. epichlorohydrin | Balances stoichiometry |
Under these conditions, oxazolidinones are synthesized in yields up to 65%, with minimal formation of epoxy byproducts . For 5-ethyl-3-phenyl-1,3-oxazolidin-2-one, substituting the carbamate precursor with an ethyl-containing analog could follow a similar pathway, though specific experimental data remain unpublished.
Biological Activities and Mechanism of Action
Oxazolidinones are renowned for their antibacterial properties, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). While direct evidence for 5-ethyl-3-phenyl-1,3-oxazolidin-2-one is scarce, structurally related compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . For example, linezolid—a clinically used oxazolidinone—shares this mechanism, suggesting that the ethyl and phenyl substituents in 5-ethyl-3-phenyl-1,3-oxazolidin-2-one may enhance target affinity or pharmacokinetic properties. Additionally, oxazolidinones with hydrophobic substituents exhibit improved blood-brain barrier penetration, hinting at potential CNS applications .
Comparative Analysis with Structural Analogs
Modifications to the oxazolidinone core profoundly influence biological activity and physicochemical properties. The table below contrasts 5-ethyl-3-phenyl-1,3-oxazolidin-2-one with key analogs:
Compound | Substituents | Key Properties |
---|---|---|
5-Methyl-3-phenyloxazolidinone | Methyl at 5-position | Reduced steric bulk, narrower antibacterial spectrum |
Linezolid | Morpholinyl group | Clinical efficacy against MRSA, oral bioavailability |
5-(Phenoxymethyl)-3-phenyloxazolidinone | Phenoxy at 5-position | Enhanced solubility, extended half-life |
The ethyl group in 5-ethyl-3-phenyl-1,3-oxazolidin-2-one likely strikes a balance between lipophilicity and metabolic stability, making it a candidate for further antimicrobial development .
Future Directions and Applications
Despite promising attributes, gaps remain in understanding the full pharmacological potential of 5-ethyl-3-phenyl-1,3-oxazolidin-2-one. Priority areas for research include:
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Synthetic Scalability: Optimizing large-scale production using green chemistry principles.
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Structure-Activity Relationships: Systematic modification of the ethyl and phenyl groups to enhance potency.
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Toxicological Profiling: Assessing off-target effects and metabolic pathways.
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Combination Therapies: Exploring synergies with β-lactams or fluoroquinolones.
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